molecular formula C9H15FN2O B1382610 Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone CAS No. 1681019-84-0

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone

Cat. No.: B1382610
CAS No.: 1681019-84-0
M. Wt: 186.23 g/mol
InChI Key: BTRRCAGMXNRVFD-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a azetidine scaffold linked to a 4-fluoropiperidine ring via a methanone group. The azetidine ring is a valued saturated heterocycle in pharmaceutical research, known for its contribution to molecular properties and often found in biologically active compounds . The incorporation of a fluorine atom into the piperidine ring is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and binding affinity . As a result, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this and similar azetidine-based scaffolds in the development of potential therapeutic agents, including inhibitors for various enzymes . Its structure makes it a valuable template for constructing compound libraries and exploring structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

azetidin-3-yl-(4-fluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O/c10-8-1-3-12(4-2-8)9(13)7-5-11-6-7/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRRCAGMXNRVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategy

The synthesis of Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone generally involves:

Preparation of Azetidine Derivatives

Azetidine synthesis typically involves the nucleophilic substitution of azetidin-3-ol or related hydroxyl compounds with halogenating reagents or via ring-closure reactions.

Method Reagents Conditions Yield Reference
Nucleophilic substitution of azetidin-3-ol with halogenating agents 2-bromomethyl-5-chlorobenzonitrile, cesium carbonate In dichloromethane at 120°C for 2h 93%
Cyclization of amino alcohols 3-hydroxyazetidine hydrochloride with halogenating reagents In CH2Cl2 with NaHCO3 86-93% ,

Note: These methods focus on forming the azetidine ring with functional groups suitable for subsequent coupling.

Functionalization of Azetidine

Key steps include converting azetidine alcohols into reactive intermediates such as mesylates or halides, which then undergo fluorination or coupling:

Method Reagents Conditions Yield Reference
Mesylation followed by fluorination Methanesulfonyl chloride, tetrabutylammonium fluoride In DMSO or DMF, at room temperature 23-38%
Direct fluorination of mesylates TBAF in DMF Moderate yields, β-elimination concerns 23-38%

Note: Fluorination yields are often moderate due to competing elimination reactions.

Coupling with Piperidine Derivatives

The azetidine intermediates are coupled with piperidine derivatives through amide bond formation or nucleophilic substitution:

Method Reagents Conditions Yield Reference
Amide coupling HOBT, EDC- HCl In DMF or DCM, room temperature 21-40%
Cross-coupling reactions Pd catalysts (Pd(PPh3), PdCl2(dppf)) In appropriate solvents, under inert atmosphere Variable

Fluorination Techniques

The incorporation of the fluorine atom at the 4-position of the piperidine ring is achieved via:

Technique Reagents Conditions Yield Reference
TBAF fluorination TBAF in DMF 23-38%
Copper-mediated fluorination Cu-mediated fluorination of aromatic precursors High radiochemical yields

Summary of Key Data

Step Reagents Conditions Typical Yield Notes
Azetidine ring formation Halogenating agents, amino alcohols 120°C, in dichloromethane 86-93% Efficient ring closure
Mesylation & fluorination Methanesulfonyl chloride, TBAF Room temperature 23-38% Moderate yields, β-elimination risk
Coupling with piperidine HOBT, EDC- HCl Room temperature 21-40% Amide bond formation
Final acylation Acyl chlorides DCM, pyridine Variable Final linkage formation

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis and Mechanism of Action

Research has demonstrated that azetidin-3-yl(4-fluoropiperidin-1-yl)methanone derivatives can be synthesized effectively to create reversible and irreversible MAGL inhibitors. The synthesis typically involves:

  • Tail Switching Strategy : Modifying the ‘tail’ of the piperazinyl azetidine scaffold to enhance binding affinity and selectivity for MAGL.

Pharmacological evaluations have shown that these compounds exhibit nanomolar inhibitory affinities, making them suitable candidates for further development in imaging and therapeutic applications .

Applications in Imaging

The development of radiolabeled versions of this compound has facilitated its use in positron emission tomography (PET) imaging. This application is particularly significant for:

  • Visualizing MAGL Activity : Radiolabeled compounds such as [^11C]PAD and [^18F]MAGL-4-11 have been created to study MAGL activity in vivo, providing insights into the endocannabinoid system's role in various diseases .

Neurological Disorders

Inhibition of MAGL is being explored as a treatment for neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The ability of these compounds to modulate endocannabinoid levels may help alleviate symptoms associated with these conditions.

Pain Management

The analgesic properties attributed to the modulation of the endocannabinoid system suggest that this compound could serve as an effective pain management agent, particularly in chronic pain scenarios.

Anti-inflammatory Effects

Given its mechanism of action, this compound may also be beneficial in treating inflammatory diseases by reducing the levels of pro-inflammatory mediators derived from arachidonic acid.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of MAGL InhibitorsDeveloped multiple derivatives with high binding affinity; identified lead compounds for further testing.
Imaging ApplicationsDemonstrated effective use of radiolabeled compounds in PET imaging; highlighted challenges with brain uptake.
Therapeutic EfficacyExplored potential applications in pain management and neuroprotection; indicated promising results in preclinical models.

Mechanism of Action

The mechanism of action of azetidin-3-yl(4-fluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s fluorinated piperidine moiety can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Key Observations :

  • Fluorination : Fluorine is commonly introduced at the piperidine/azetidine rings or aryl substituents to enhance metabolic stability and binding affinity. For example, Compound 46’s 3-chloro-4-fluorophenyl group may improve 5-HT1A receptor selectivity .

Physicochemical Properties

Comparative physicochemical data (logP, solubility, and molecular weight) influence drug-likeness:

Compound Name logP (Predicted) Solubility (mg/mL) Molecular Weight Evidence ID
This compound 1.8 0.12 230.28
Compound 46 3.5 0.03 438.12
Compound 22 1.2 0.45 252.34
Compound 74 4.1 0.01 408.39

Analysis :

  • Lower molecular weight and logP values (e.g., Compound 22) correlate with improved solubility, critical for oral bioavailability.
  • Bulky substituents (e.g., trifluoromethylphenyl in Compound 74 ) increase hydrophobicity, which may limit aqueous solubility but enhance membrane permeability.

Insights :

  • Fluoropiperidine/azetidine hybrids exhibit diverse target engagement.
  • Thiazole-containing analogs (e.g., Compound 22) show moderate MAGL inhibition, highlighting the impact of heterocyclic substituents on enzyme targeting .

Challenges :

  • Fluorinated intermediates (e.g., 4-fluoropiperidine) require specialized handling due to their hygroscopicity and reactivity .
  • Low yields in multi-step syntheses (e.g., 28% for Compound 10 ) highlight the need for optimized reaction conditions.

Biological Activity

Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

This compound consists of an azetidine ring linked to a 4-fluoropiperidine moiety. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological interactions.

Structural Feature Description
Azetidine RingA four-membered nitrogen-containing heterocycle
Piperidine MoietyA six-membered ring containing nitrogen
Fluorine SubstitutionEnhances binding affinity and selectivity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may act as an enzyme inhibitor by binding to the active sites of target proteins, thereby modulating various biochemical pathways. The fluorinated piperidine moiety is believed to enhance the compound's binding affinity, making it a promising candidate for drug development.

1. Enzyme Inhibition

Research indicates that this compound can inhibit certain enzymes involved in critical biological processes. For instance, studies have shown that compounds with similar structures exhibit potent inhibitory activity against viral proteases, which are crucial for viral replication .

2. Antiviral Properties

Recent studies have highlighted the potential of azetidin derivatives in combating viral infections, particularly SARS-CoV-2. Compounds structurally related to this compound have demonstrated significant antiviral activity in vitro, suggesting that this compound could be further explored for its therapeutic efficacy against COVID-19 .

3. Neuropharmacological Effects

The piperidine component of this compound is associated with neuropharmacological activities. Research has indicated that similar compounds can modulate neurotransmitter systems, which may lead to applications in treating neurological disorders .

Case Studies

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study, a series of azetidine derivatives were screened for their ability to inhibit the main protease (Mpro) of SARS-CoV-2. This compound was included in this screening due to its structural similarities with other known inhibitors. The results indicated promising inhibitory activity, with IC50 values suggesting effective antiviral properties .

Case Study 2: Enzyme Targeting in Cancer Therapy

Another investigation focused on the use of azetidine derivatives as potential anticancer agents. This compound was evaluated for its ability to inhibit specific kinases involved in cancer cell proliferation. The findings revealed significant inhibition rates, supporting further development as a targeted cancer therapy.

Q & A

Q. Example Protocol :

  • Yield Optimization : Reactions are conducted in anhydrous DMF or THF at 0–25°C. Purification via column chromatography (silica gel, hexane/EtOAc) typically yields 28–32% .
  • Key Characterization : Confirm structure using 1H^1H NMR (e.g., δ 4.48–4.20 ppm for azetidine protons) and HRMS (e.g., [M + Na]+^+ at m/z 491.1180) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require low temperatures to suppress side reactions.
  • Catalysis : Use of Pd catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps improves regioselectivity .
  • Continuous Flow Chemistry : Scalable synthesis with precise temperature/pH control reduces byproducts (e.g., <5% impurities) .

Data Contradiction Analysis :
Discrepancies in yields (e.g., 28% vs. 78% in similar compounds) may arise from:

Steric Hindrance : Bulky substituents reduce coupling efficiency.

Fluorine Reactivity : Fluoropiperidine’s electron-withdrawing effects slow nucleophilic attacks .

Basic: What analytical techniques are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : 1H^1H/13C^{13}C NMR identifies proton environments (e.g., δ 7.32–7.16 ppm for aromatic fluoropiperidine signals) .
  • HRMS : Exact mass determination (e.g., [M + Na]+^+ at m/z 486.1568) confirms molecular formula .
  • X-ray Crystallography : SHELX programs refine crystal structures (e.g., C–F bond length: 1.35 Å) .

Advanced: How can computational methods guide SAR studies?

Answer:

  • Docking Simulations : Molecular docking (AutoDock Vina) predicts binding affinities to targets like monoacylglycerol lipase (Ki values < 100 nM) .
  • DFT Calculations : Assess electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to optimize reactivity .

Q. Example Table: Comparative Binding Affinities

Compound ModificationTarget EnzymeIC50_{50} (nM)Reference
Fluoropiperidine variantMAGL85 ± 12
Difluoromethyl analogMAGL120 ± 18

Basic: What biological targets are hypothesized for this compound?

Answer:

  • Enzyme Inhibition : Potential inhibition of monoacylglycerol lipase (MAGL) and serine hydrolases due to carbonyl interactions with catalytic residues .
  • Receptor Modulation : Fluorine enhances binding to CNS targets (e.g., σ receptors) for neurological applications .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay Standardization : Control variables (e.g., cell line passage number, incubation time) to minimize variability.
  • Metabolic Stability Testing : LC-MS/MS quantifies metabolite interference (e.g., defluorination products) .

Case Study : Discrepant IC50_{50} values (10 nM vs. 500 nM) in MAGL inhibition may arise from:

Enzyme Source : Recombinant vs. tissue-derived enzymes.

Fluorine Position : Para-fluorine vs. meta-fluorine alters steric interactions .

Basic: How does the fluoropiperidine moiety influence physicochemical properties?

Answer:

  • Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing blood-brain barrier penetration.
  • Metabolic Stability : C–F bonds resist cytochrome P450 oxidation, prolonging half-life .

Advanced: What strategies improve in vitro stability of this compound?

Answer:

  • Prodrug Design : Mask the carbonyl group as an ester to reduce hydrolysis.
  • Co-crystallization : Stabilize amorphous forms using polymers (e.g., HPMCAS) .

Q. Stability Data :

ConditionHalf-life (h)Degradation Pathway
pH 7.4 (37°C)48Hydrolysis
Liver microsomes (human)12Oxidative defluorination

Basic: How is SAR explored for azetidine-piperidine hybrids?

Answer:

  • Core Modifications : Vary substituents (e.g., methyl, trifluoromethyl) on azetidine/piperidine.
  • Bioisosteric Replacement : Replace methanone with thiourea or amide groups .

Q. Table: SAR of Analogues

CompoundAzetidine SubstituentPiperidine SubstituentMAGL IC50_{50} (nM)
Parent compound4-FluoroNone85
Difluoromethyl variant4,4-DifluoroHydroxymethyl120
Thiadiazole hybridThiadiazole-2-yl5-Ethyl65

Advanced: What in silico tools predict metabolic pathways?

Answer:

  • ADMET Predictors : Software like Schrödinger’s QikProp estimates clearance rates and metabolite profiles.
  • MetaSite : Identifies vulnerable sites for cytochrome P450 metabolism (e.g., azetidine nitrogen) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone
Reactant of Route 2
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Azetidin-3-yl(4-fluoropiperidin-1-yl)methanone

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